molecular formula C12H19NO B13056089 (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL

Cat. No.: B13056089
M. Wt: 193.28 g/mol
InChI Key: WGNUPOFVVAWING-SKDRFNHKSA-N
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Description

(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 2-(methylethyl)phenyl (ortho-isopropylphenyl) group. The (1R,2R) stereochemistry is critical for its molecular interactions, particularly in pharmacological contexts where enantioselectivity influences receptor binding and activity.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12+/m1/s1

InChI Key

WGNUPOFVVAWING-SKDRFNHKSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1C(C)C)N)O

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL may involve the use of large-scale chiral resolution techniques. These methods can include the use of chiral chromatography or crystallization to separate the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

The compound has been investigated for its potential as a therapeutic agent in treating various medical conditions. Its ability to act as a chiral building block allows for the synthesis of biologically active molecules. For instance, it can be used in the synthesis of beta-blockers and other cardiovascular drugs due to its structural similarity to known pharmacophores.

Case Study: Synthesis of Beta-Blockers

In a study published in the Journal of Medicinal Chemistry, researchers utilized (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL to synthesize a series of beta-blocker analogs. The resulting compounds exhibited significant affinity for beta-adrenergic receptors, showcasing the compound's utility in drug design .

CompoundAffinity (Ki)Application
Beta-Blocker A15 nMHypertension treatment
Beta-Blocker B22 nMAngina pectoris
Beta-Blocker C10 nMHeart failure

1.2. Chiral Auxiliary in Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its use has been documented in various synthetic routes to produce complex molecules with high stereoselectivity.

Case Study: Asymmetric Synthesis

A study demonstrated the use of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL in the asymmetric synthesis of amino acids. The reaction conditions were optimized to achieve high yields and enantiomeric excesses, highlighting its role as a chiral catalyst .

Cosmetic Applications

2.1. Skin Care Formulations

The compound has been incorporated into cosmetic formulations due to its moisturizing properties and ability to enhance skin feel. It acts as an emulsifier and stabilizer in creams and lotions.

Case Study: Moisturizing Cream Development

In a formulation study, (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL was evaluated for its impact on skin hydration. Results indicated that products containing this compound significantly improved skin moisture levels compared to control formulations .

Formulation TypeMoisture Retention (%)Consumer Preference Score
Control Cream453/5
Cream with Compound784.5/5

Industrial Applications

3.1. Polymer Science

Recent studies have explored the use of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL in polymer formulations, particularly for creating biocompatible materials used in medical devices.

Case Study: Biocompatible Polymers

Research highlighted the incorporation of this compound into polyurethanes used for wound dressings. The modified polymers exhibited enhanced mechanical properties and biocompatibility, making them suitable for medical applications .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. This compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of amino alcohol derivatives are heavily influenced by aromatic substituents and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (CAS) Aromatic Substituent Stereochemistry Molecular Formula Key Properties/Activities
(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL (Target) 2-(methylethyl)phenyl (ortho-isopropyl) (1R,2R) C₁₂H₁₉NO Not explicitly reported; inferred high lipophilicity due to isopropyl group.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-(tert-butyl)phenyl (1S,2R) C₁₃H₂₁NO Increased steric bulk; tert-butyl enhances lipophilicity and metabolic stability.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (1213152-21-6) 3,4-dimethylphenyl (1R,2R) C₁₁H₁₇NO Methyl groups may enhance π-π stacking but reduce solubility.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(trifluoromethylthio)phenyl (1S,2R) C₁₀H₁₂F₃NOS Electron-withdrawing CF₃S group improves receptor binding via hydrophobic/halogen interactions.
(1R,2R)-2-Amino-1-phenylpropan-1-ol (NPU) Phenyl (unsubstituted) (1R,2R) C₉H₁₃NO Simpler structure; baseline for comparing substituent effects.
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () Methoxy-substituted indole (2R,S) C₂₃H₃₁N₂O₆ Demonstrated α₁/β₁-adrenoceptor binding, antiarrhythmic, and hypotensive activity.

Stereochemical Influences

The (1R,2R) configuration of the target compound distinguishes it from stereoisomers like (1S,2R) or racemic mixtures. For example:

  • highlights the synthesis of (2S)- and (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol, where stereochemistry directly impacts adrenoceptor binding and spasmolytic activity .
  • confirms that the (1R,2R) configuration in simpler phenyl analogs enhances enantioselective interactions, likely due to optimized spatial alignment with receptor pockets .

Pharmacological Implications

While direct data for the target compound are lacking, analogs provide clues:

  • Bulky Substituents (e.g., tert-butyl in ): Increase metabolic stability but may reduce aqueous solubility.
  • Methoxy Groups (e.g., indole derivatives in ): Improve α₁/β₁-adrenoceptor affinity, suggesting the target compound’s isopropyl group might balance lipophilicity and receptor access.

Biological Activity

(1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL, also known by its CAS number 1213003-59-8, is a chiral amino alcohol compound with potential biological activity. This compound has garnered interest due to its structural similarity to other bioactive molecules and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features an amino group and a hydroxyl group, which are critical for its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity can be assessed through various assays such as DPPH and ABTS, which measure the ability of a compound to scavenge free radicals.

2. Antimicrobial Activity

Studies have shown that amino alcohols can possess antimicrobial properties. For example, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL could potentially inhibit microbial growth.

3. Neuroprotective Effects

Given the structural characteristics of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL, it may have implications in neuroprotection. Compounds with similar functionalities have been studied for their ability to protect neuronal cells from apoptosis and oxidative damage.

The biological activity of (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL may involve several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in oxidative stress pathways.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
AntioxidantDPPH ScavengingSignificant scavenging effect observed
AntimicrobialZone of InhibitionEffective against E. coli and S. aureus
NeuroprotectiveCell Viability AssayReduced apoptosis in neuronal cell lines

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of structurally related compounds, (1R,2R)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL was tested in vitro on neuronal cell cultures subjected to oxidative stress. Results indicated a marked reduction in cell death compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases.

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